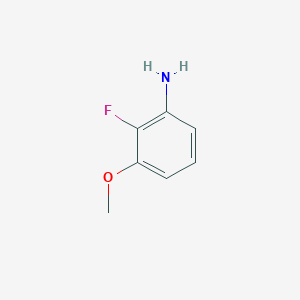

2-Fluoro-3-methoxyaniline

Description

Properties

IUPAC Name |

2-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZHDVTNURERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626317 | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801282-00-8 | |

| Record name | 2-Fluoro-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801282-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801282008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV2T5MSC2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxyaniline: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyaniline is a substituted aromatic amine that serves as a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a methoxy group on an aniline core, provides a versatile scaffold for the development of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a precursor in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. The strategic incorporation of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a subject of interest in drug discovery.[1]

Molecular Structure and Physicochemical Properties

2-Fluoro-3-methoxyaniline, with the CAS Number 801282-00-8, is characterized by a benzene ring substituted with an amino group (-NH2) at position 1, a fluorine atom (-F) at position 2, and a methoxy group (-OCH3) at position 3. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and application in further chemical synthesis. The presence of the fluorine atom, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, creates a unique electronic environment on the aromatic ring.

Quantitative Data Summary

The key physicochemical properties of 2-Fluoro-3-methoxyaniline are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-3-methoxyaniline | |

| CAS Number | 801282-00-8 | |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | [2][3][4] |

| Typical Purity | ≥98% | |

| Physical Form | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | |

| InChI Key | KOSZHDVTNURERE-UHFFFAOYSA-N |

Applications in Research and Development

Substituted anilines, particularly those containing fluorine, are indispensable intermediates in various industries.[5] While specific downstream products of 2-Fluoro-3-methoxyaniline are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry and materials science.

Pharmaceutical Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] Fluorinated anilines are key precursors for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] They are utilized in the development of drugs targeting a range of conditions, including neurological disorders.[5] The unique substitution pattern of 2-Fluoro-3-methoxyaniline makes it a valuable starting material for creating novel therapeutic agents where fine-tuning of physicochemical properties is critical for efficacy and safety.

Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, this compound serves as a building block in the synthesis of advanced agrochemicals, such as herbicides and insecticides.[5] In materials science, fluorinated aromatic compounds are explored for the development of new polymers and functional materials with enhanced thermal stability and specific electronic properties.[5]

Caption: Logical workflow of structural contributions to drug properties.

Experimental Protocols

General Synthetic Approach: Reduction of a Nitroaromatic Precursor

A common and effective method for preparing anilines is the reduction of the corresponding nitro compound. This hypothetical synthesis would start from 1-fluoro-2-methoxy-3-nitrobenzene.

Materials:

-

1-fluoro-2-methoxy-3-nitrobenzene

-

Methanol (MeOH)

-

Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor like hydrazine

-

Diatomaceous earth (e.g., Celite®) for filtration

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an appropriate hydrogenation vessel or a round-bottom flask equipped with a reflux condenser, dissolve the starting material (1-fluoro-2-methoxy-3-nitrobenzene) in methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Ni).

-

Reduction:

-

Method A (Hydrogenation): Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Method B (Transfer Hydrogenation): If using a hydrogen donor like hydrazine hydrate, add it dropwise to the mixture at a controlled temperature, often with gentle heating (e.g., 40-60°C).

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Fluoro-3-methoxyaniline.

-

Caption: General experimental workflow for aniline synthesis via nitro reduction.

Safety Information

2-Fluoro-3-methoxyaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-氟-2-甲氧苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 001chemical.com [001chemical.com]

- 4. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 2-Fluoro-3-methoxyaniline: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-3-methoxyaniline (CAS RN: 801282-00-8). While publicly accessible, experimentally-derived spectroscopic data for this specific compound is limited, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To illustrate the expected spectral features, a complete dataset for the closely related isomer, 3-Fluoro-4-methoxyaniline, is presented and analyzed. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a foundational understanding of the spectroscopic properties of fluoro-methoxy-substituted anilines.

Introduction

2-Fluoro-3-methoxyaniline is an aromatic amine containing both a fluorine atom and a methoxy group as substituents. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Accurate structural elucidation and purity assessment are critical in the development of such compounds, and spectroscopic techniques are the primary tools for achieving this. This guide details the principles and expected outcomes of NMR, IR, and MS analyses for this class of compounds.

Experimental Protocols

The following sections describe generalized, yet detailed, experimental protocols for obtaining high-quality spectroscopic data for aromatic amines like 2-Fluoro-3-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals.

-

Instrument Setup: The data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard proton experiment is run at room temperature. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, with 20-50 mg of the analyte dissolved in 0.6-0.8 mL of a deuterated solvent.

-

Instrument Setup: The experiment is performed on a spectrometer with a carbon observe frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled carbon experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and a pressure arm is engaged to ensure good contact. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

2.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Spectroscopic Data Presentation (Illustrative Example: 3-Fluoro-4-methoxyaniline)

Note: The following data is for the isomer 3-Fluoro-4-methoxyaniline (CAS RN: 366-99-4) and is provided as an illustrative example of the type of spectroscopic information expected for a fluoro-methoxy-substituted aniline.

¹H and ¹³C NMR Data

Table 1: NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline in CDCl₃.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-2 | ~6.6 | dd | 1H | Ar-H |

| H-5 | ~6.7 | dd | 1H | Ar-H |

| H-6 | ~6.8 | t | 1H | Ar-H |

| NH₂ | ~3.6 | br s | 2H | -NH₂ |

| OCH₃ | 3.84 | s | 3H | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| C-1 | ~140 | C-NH₂ | ||

| C-2 | ~105 | C-H | ||

| C-3 | ~150 (d) | C-F | ||

| C-4 | ~145 (d) | C-OCH₃ | ||

| C-5 | ~115 | C-H | ||

| C-6 | ~118 | C-H | ||

| OCH₃ | 56.5 | -OCH₃ |

(d) = doublet due to C-F coupling.

FT-IR Data

Table 2: Significant FT-IR Peaks for 3-Fluoro-4-methoxyaniline. [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Strong | Aromatic C=C Stretch |

| 1520-1480 | Strong | Aromatic C=C Stretch / N-H Bend |

| 1260-1200 | Strong | C-O Stretch (Aryl Ether) |

| 1150-1100 | Strong | C-F Stretch |

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 3-Fluoro-4-methoxyaniline. [1]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 126 | ~80 | [M - CH₃]⁺ |

| 98 | ~30 | [M - CH₃ - CO]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Caption: Workflow for Structural Elucidation.

Conclusion

References

Physical and chemical properties of 2-Fluoro-3-methoxyaniline

An In-Depth Technical Guide to 2-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on the aniline ring, provides a valuable scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The electronic properties conferred by these substituents can influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates, making it a versatile building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-3-methoxyaniline, alongside available information on its applications and synthesis.

Core Properties of 2-Fluoro-3-methoxyaniline

While extensive experimental data for 2-Fluoro-3-methoxyaniline is not widely available in the public domain, the following tables summarize its key identifiers and known physical characteristics.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Fluoro-3-methoxyaniline |

| CAS Number | 801282-00-8[1] |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| InChI | 1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 |

| InChI Key | KOSZHDVTNURERE-UHFFFAOYSA-N |

| SMILES | COc1cccc(F)c1N |

Table 2: Physical and Chemical Properties

| Property | Value/Information |

| Physical Form | Solid or semi-solid or liquid |

| Purity | Typically ≥98% |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Chemical Reactivity and Synthetic Applications

2-Fluoro-3-methoxyaniline serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the amine, fluoro, and methoxy groups offers multiple reaction sites for further chemical modifications.

The aniline moiety allows for a variety of classical transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups. The amino group can also undergo acylation, alkylation, and arylation reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

While specific synthetic protocols for drug candidates directly utilizing 2-Fluoro-3-methoxyaniline are not extensively documented in publicly available literature, its structural motifs are found in compounds of medicinal interest. For instance, substituted fluoro-methoxyanilines are common building blocks in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorine atom can enhance metabolic stability and binding affinity to the target protein, while the methoxy group can modulate solubility and electronic properties.

Experimental Protocols

A plausible synthetic approach could involve the following conceptual workflow:

Caption: A generalized workflow for the synthesis of substituted anilines.

Purification: Standard purification techniques for anilines, such as column chromatography on silica gel or recrystallization from appropriate solvents, would likely be employed to isolate the pure product.

Analysis: The characterization of 2-Fluoro-3-methoxyaniline would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the structure and assessing purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of 2-Fluoro-3-methoxyaniline or its direct involvement in any signaling pathways. Its utility is primarily recognized as a building block for the synthesis of more complex, biologically active molecules. The biological profile of any final compound derived from this intermediate would be highly dependent on the other structural components introduced during synthesis.

For example, if incorporated into a kinase inhibitor, the resulting molecule could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

Caption: A simplified diagram of a potential kinase inhibition pathway.

Conclusion

2-Fluoro-3-methoxyaniline is a valuable chemical intermediate with clear potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data for the compound itself are limited, its structural features suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and incorporation into new molecular entities is warranted to fully explore its potential. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

2-Fluoro-3-methoxyaniline safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2-Fluoro-3-methoxyaniline

This technical guide provides a comprehensive overview of the safety information for 2-Fluoro-3-methoxyaniline (CAS No. 801282-00-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information. It is important to note that the toxicological properties of this substance have not been fully investigated.[1]

Chemical Identification

| Identifier | Value |

| Chemical Name | 2-Fluoro-3-methoxyaniline |

| CAS Number | 801282-00-8[1][2] |

| Molecular Formula | C₇H₈FNO[2] |

| Molecular Weight | 141.14 g/mol [2] |

| Synonyms | Not available |

Hazard Identification and Classification

Signal Word: Warning

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Health Effects:

-

Acute Effects: This material is an irritant.[1] It may be harmful by ingestion and inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]

-

Chronic Effects: To the best of current knowledge, the toxicological properties of this product have not been fully investigated or determined.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid or semi-solid or liquid | |

| Appearance | Light brown liquid | [2] |

| Density | 1.176 g/cm³ | [2] |

| Purity | ≥99% | [2] |

Handling and Storage

Handling:

-

Use caution when handling and limit exposure to any chemical.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Avoid prolonged exposure.[1]

-

Do not breathe dust or vapor.[1]

-

Ensure adequate ventilation during use, and only use in a chemical fume hood.[1]

Storage:

-

Keep container tightly closed.[1]

-

Store in a dark place under an inert atmosphere at 2-8°C.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with running water. |

| Skin Contact | Gently and thoroughly wash the affected area with running water and non-abrasive soap.[1] Cool water may be used.[1] Cover the affected area with an emollient and seek medical attention.[1] Wash any contaminated clothing before reusing.[1] |

| Inhalation | Remove to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.[1] |

| Ingestion | If swallowed, seek medical attention. |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Wear an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]

-

Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[1]

-

Ventilate the area and wash the affected spill area after pickup is complete.[1]

Fire-Fighting:

-

Extinguishing Media: Use appropriate extinguishing media for the surrounding fire.

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions.[1]

Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear protective safety goggles.[1] |

| Skin Protection | Wear chemical-resistant gloves.[1] Wear protective clothing and chemical-resistant boots.[1] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] |

Experimental Protocols

As the toxicological properties of 2-Fluoro-3-methoxyaniline have not been fully investigated, specific experimental protocols from studies on this compound are not available.[1] However, the following are general methodologies that would be used to assess the hazards identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439) This test method provides a procedure for the hazard identification of irritant chemicals. It utilizes a reconstructed human epidermis model which, when exposed to the test chemical, can predict skin irritation potential by measuring cell viability using an MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492) This method is used to identify chemicals that can cause serious eye damage. It employs a reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and the eye irritation potential is determined by the reduction in cell viability, again typically measured by an MTT assay.

Visualizations

Chemical Spill Response Workflow

Caption: A logical workflow for responding to a chemical spill of 2-Fluoro-3-methoxyaniline.

References

A Technical Guide to the Solubility of 2-Fluoro-3-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-3-methoxyaniline, a key building block in the synthesis of various pharmaceutical compounds. Due to its structural importance, understanding its solubility in different organic solvents is critical for reaction optimization, purification, and formulation development.

Solubility Profile

As a substituted aniline, 2-Fluoro-3-methoxyaniline is expected to exhibit good solubility in a range of common organic solvents. Aromatic amines are generally soluble in solvents such as diethyl ether and dichloromethane. The presence of the polar amino and methoxy groups, combined with the aromatic ring, suggests that its solubility will be influenced by solvent polarity, hydrogen bonding capabilities, and dielectric constant.

While precise quantitative data is not available, the following table summarizes the expected qualitative solubility of 2-Fluoro-3-methoxyaniline in various organic solvents based on its chemical structure and information available for analogous compounds. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent Class | Solvent Name | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ketones | Acetone, Methyl Ethyl Ketone | High |

| Esters | Ethyl Acetate | High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a general method for determining the solubility of 2-Fluoro-3-methoxyaniline in a given organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of 2-Fluoro-3-methoxyaniline in the selected solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the supernatant is determined, which represents the solubility at that temperature.

Materials and Equipment

-

2-Fluoro-3-methoxyaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Procedure

-

Sample Preparation: Add an excess amount of 2-Fluoro-3-methoxyaniline to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to separate the excess solid from the saturated solution.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2-Fluoro-3-methoxyaniline.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Purity Assessment Workflow

Ensuring the purity of 2-Fluoro-3-methoxyaniline is crucial for its application in drug synthesis. The following workflow outlines a comprehensive approach to purity assessment, combining multiple analytical techniques.

Caption: A logical workflow for the comprehensive purity assessment of 2-Fluoro-3-methoxyaniline.

This workflow ensures a multi-faceted evaluation of the compound's purity, providing confidence in its quality for downstream applications. High-Performance Liquid Chromatography (HPLC) is typically used for quantitative purity analysis and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for structural confirmation and identification of functional groups, which can also reveal the presence of certain impurities.

The Strategic Utility of 2-Fluoro-3-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline, a substituted aniline carrying both a fluorine atom and a methoxy group, is an emerging building block in medicinal chemistry. Its unique electronic properties and substitution pattern make it a valuable scaffold for the synthesis of complex heterocyclic systems and other novel molecular entities with therapeutic potential. The strategic incorporation of the 2-fluoro-3-methoxy-phenyl motif can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the known applications of 2-Fluoro-3-methoxyaniline in the synthesis of bioactive compounds, complete with experimental details and pathway visualizations.

Core Properties of 2-Fluoro-3-methoxyaniline

A clear understanding of the fundamental physicochemical properties of 2-Fluoro-3-methoxyaniline is essential for its effective utilization in synthetic medicinal chemistry.

| Property | Value |

| CAS Number | 801282-00-8 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light |

Applications in the Synthesis of Bioactive Molecules

While the broader class of fluoro-methoxyanilines has seen extensive use in drug discovery, specific applications of the 2-fluoro-3-methoxy isomer are now coming to light in patent literature, highlighting its role in the development of novel therapeutics across different disease areas.

Factor XIa Inhibitors for Thromboembolic Disorders

2-Fluoro-3-methoxyaniline has been utilized as a key starting material in the synthesis of novel macrocyclic compounds designed as selective inhibitors of Factor XIa (FXIa).[1] FXIa is a critical enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants.

The synthesis involves the conversion of 2-Fluoro-3-methoxyaniline into a triazole intermediate, which is a core component of the final macrocyclic inhibitor.

This protocol details a key step in the synthesis of a triazole intermediate from 2-Fluoro-3-methoxyaniline as described in patent WO2013022818A1.[1]

Materials:

-

2-Fluoro-3-methoxyaniline

-

Trifluoroacetic acid (TFA)

-

Water

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

Procedure:

-

A solution of 2-Fluoro-3-methoxyaniline (1 g, 7.09 mmol) is prepared in a mixture of TFA (10 mL) and water (5 mL) and cooled to 0°C.

-

An aqueous solution of NaNO₂ (0.733 g, 10.63 mmol) is added dropwise to the cooled solution.

-

The resulting mixture is stirred at 0°C for 30 minutes to form the diazonium salt.

-

Sodium azide (NaN₃) is then added to the reaction mixture to yield the corresponding aryl azide.

-

The aryl azide intermediate is then subjected to a cycloaddition reaction with a suitable alkyne to form the 1,2,3-triazole-4-carboxylic acid derivative.

Benzodiazepinone-based Notch Signaling Pathway Inhibitors for Cancer Therapy

Patent WO2014047374A1 discloses the use of 2-Fluoro-3-methoxyaniline in the synthesis of novel 1,4-benzodiazepinone compounds.[2] These compounds are described as selective inhibitors of the Notch signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and apoptosis, which is often dysregulated in various cancers.

The synthesis involves a multi-step sequence starting with the acylation of 2-Fluoro-3-methoxyaniline.

The following protocol for the acylation of 2-Fluoro-3-methoxyaniline is adapted from patent WO2014047374A1.[2]

Materials:

-

2-Fluoro-3-methoxyaniline

-

Toluene

-

Benzonitrile

-

Aluminum chloride (AlCl₃)

-

3N HCl

Procedure:

-

To a cooled (0°C) solution of 2-fluoro-3-methoxyaniline (1.50 g, 10.63 mmol) in toluene (5.31 ml), add benzonitrile (2.170 ml, 21.26 mmol) and aluminum chloride (1.559 g, 11.69 mmol).

-

Stir the reaction mixture for 30 minutes at 0°C.

-

Remove the ice bath and heat the reaction mixture to 70°C for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 3N HCl.

-

The resulting product can then be isolated and purified using standard techniques.

Glucocorticoid Receptor Agonists for Inflammatory and Autoimmune Diseases

A recent patent application describes the use of 2-Fluoro-3-methoxyaniline in the synthesis of glucocorticoid receptor agonists.[3] These compounds have potential applications in treating a range of inflammatory and autoimmune conditions.

The initial step in the disclosed synthesis is the bromination of 2-Fluoro-3-methoxyaniline.

This protocol is based on the procedure described in US Patent Application 2024/0218,011.[3]

Materials:

-

2-Fluoro-3-methoxyaniline

-

N,N-dimethyl formamide (DMF)

-

1-Bromopyrrolidine-2,5-dione (NBS)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-3-methoxyaniline (11.0 g, 77.9 mmol) in N,N-dimethyl formamide (40.0 mL), add a solution of 1-bromopyrrolidine-2,5-dione (13.9 g, 78.0 mmol) dropwise at 15°C.

-

Stir the mixture at 15°C for 3 hours.

-

Dilute the mixture with brine (300 mL) and extract with ethyl acetate (3 x 300 mL).

-

Collect the organic layers and dry over anhydrous sodium sulfate.

-

The solvent is then removed to yield the brominated product, which can be used in subsequent synthetic steps.

Conclusion

2-Fluoro-3-methoxyaniline is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of novel inhibitors of Factor XIa, modulators of the Notch signaling pathway, and glucocorticoid receptor agonists. The strategic placement of the fluoro and methoxy groups on the aniline ring provides a unique handle for medicinal chemists to fine-tune the properties of drug candidates. As new synthetic methodologies emerge, the applications of 2-Fluoro-3-methoxyaniline in medicinal chemistry are expected to expand further, solidifying its role in the discovery of next-generation therapeutics.

References

- 1. WO2013022818A1 - Novel macrocycles as factor xia inhibitors - Google Patents [patents.google.com]

- 2. WO2014047374A1 - Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds - Google Patents [patents.google.com]

- 3. Analytics for US Patent Application No. 2024/0218,011, GLUCOCORTICOID RECEPTOR AGONISTS AND CONJUGATES THEREOF [patentbuddy.com]

2-Fluoro-3-methoxyaniline: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyaniline is a substituted aniline that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline core, imparts specific electronic and steric properties that are leveraged in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the available information on 2-Fluoro-3-methoxyaniline, including its physicochemical properties, and known synthetic applications, with a focus on its role in the development of novel therapeutics. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its modern utility is evident in recent scientific publications.

Introduction: The Rise of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorinated anilines, in particular, are a class of compounds that have garnered considerable attention as versatile intermediates in the synthesis of a wide range of pharmaceuticals. The strategic placement of fluorine on the aniline ring can modulate the basicity of the amino group, influence metabolic stability, and facilitate specific interactions with biological targets. The history of organofluorine chemistry dates back to the 19th century, with significant advancements in fluorination methods occurring throughout the 20th century, paving the way for the development of a vast array of fluorinated compounds, including substituted anilines.

Physicochemical Properties of 2-Fluoro-3-methoxyaniline

A summary of the key physicochemical properties of 2-Fluoro-3-methoxyaniline is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value |

| CAS Number | 801282-00-8 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis and Reactions

While a definitive seminal publication on the synthesis of 2-Fluoro-3-methoxyaniline was not identified, its use as a commercially available reagent in multi-step syntheses is documented. The following sections detail its application as a starting material in the preparation of more complex molecules.

Role in the Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors

A 2025 preprint on ChemRxiv describes the use of 2-Fluoro-3-methoxyaniline in the synthesis of novel 3,4-dihydroquinazolin-2(1 H)-one non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The general synthetic pathway highlights the role of this aniline derivative in constructing the core of these potential anti-HIV agents.

Experimental Protocol:

The synthesis involved a multi-step pathway where 2-Fluoro-3-methoxyaniline was used as a key building block. The general procedure for the coupling of an aniline derivative in this study was described as follows:

A general procedure was followed using 2-fluoro-3-methoxyaniline (0.046 mL, 0.27 mmol) and a general intermediate (80 mg, 0.18 mmol). The completion of the reaction was monitored by Thin Layer Chromatography (TLC). The product was purified using Medium Pressure Liquid Chromatography (MPLC) with a gradient of heptane and ethyl acetate. After evaporation of the solvent under reduced pressure, the final compound was obtained as a clear oil (93 mg, 85% yield).[1]

Caption: Synthetic workflow for the utilization of 2-Fluoro-3-methoxyaniline.

Application in the Synthesis of BCR-ABL1 Kinase Inhibitors

In a study published in the Journal of Medicinal Chemistry, 2-Fluoro-3-methoxyaniline was employed in the synthesis of a BCR-ABL1 kinase inhibitor with potential applications in treating multidrug-resistant chronic myeloid leukemia.[2]

Experimental Protocol:

The synthesis was achieved through a nucleophilic aromatic substitution (SNAr) reaction.

To a stirred solution of a quinoline intermediate (400 mg, 1.06 mmol, 1.0 equiv) in 2-ethoxyethanol (6 mL) at room temperature was added pyridine·HCl (244 mg, 2.12 mmol, 2.0 equiv) followed by 2-fluoro-3-methoxyaniline (226 mg, 1.60 mmol, 1.5 equiv). The solution was then brought to reflux (135 °C) and stirred for 10 hours. After this time, the solvent was removed in vacuo and the resulting residue was co-concentrated with toluene (3 x 20 mL) to remove any remaining 2-ethoxyethanol.[2]

Caption: Experimental workflow for the synthesis of a BCR-ABL1 kinase inhibitor.

Conclusion

2-Fluoro-3-methoxyaniline serves as a key intermediate in the synthesis of complex heterocyclic molecules with significant biological activity. While its own detailed discovery and historical synthesis are not prominently featured in the surveyed literature, its value is clearly demonstrated in its application in modern drug discovery programs. The provided experimental protocols from recent research articles underscore its utility and provide a practical guide for researchers in the field. Further investigation into older chemical literature and patent databases may yet uncover the initial synthesis and characterization of this versatile building block. The continued exploration of fluorinated anilines, including 2-Fluoro-3-methoxyaniline, is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method for the synthesis of carbon-nitrogen (C-N) bonds.[1][2][3] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction provides a versatile and efficient route to arylamines from aryl halides or pseudohalides and primary or secondary amines.[2][3] Its broad substrate scope, tolerance of numerous functional groups, and milder reaction conditions compared to classical methods have established it as an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science industries.[3][4]

Substituted anilines, such as 2-fluoro-3-methoxyaniline, are valuable building blocks in medicinal chemistry. The strategic placement of fluoro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The Buchwald-Hartwig amination provides a direct and modular approach to incorporate this and other complex aniline scaffolds into target molecules. These application notes offer a detailed guide for performing the Buchwald-Hartwig amination using 2-fluoro-3-methoxyaniline, including optimized reaction conditions and a general protocol.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6]

-

Amine Coordination and Deprotonation: The amine (in this case, 2-fluoro-3-methoxyaniline) coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[3]

-

Reductive Elimination: The desired N-aryl aniline product is formed by reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, particularly the reductive elimination.[7] Bulky, electron-rich phosphine ligands are commonly employed for challenging substrates.[7]

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of 2-fluoro-3-methoxyaniline with a model aryl bromide. These data are intended to serve as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions Reaction Conditions: 2-Fluoro-3-methoxyaniline (1.2 mmol), 4-Bromotoluene (1.0 mmol), Base (1.4 mmol), Solvent (5 mL).

| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | Pd(OAc)₂ (2) | RuPhos (3) | NaOtBu | Toluene | 100 | 12 | 88 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | Dioxane | 100 | 12 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |

| 5 | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOtBu | Toluene | 100 | 12 | 85 |

Table 2: Substrate Scope with Various Aryl Halides Optimized Conditions: 2-Fluoro-3-methoxyaniline (1.2 mmol), Aryl Halide (1.0 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-(4-methylphenyl)-2-fluoro-3-methoxyaniline | 92 |

| 2 | 4-Chloroacetophenone | N-(4-acetylphenyl)-2-fluoro-3-methoxyaniline | 89 |

| 3 | 2-Bromopyridine | N-(pyridin-2-yl)-2-fluoro-3-methoxyaniline | 81 |

| 4 | 1-Bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-2-fluoro-3-methoxyaniline | 95 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-2-fluoro-3-methoxyaniline | 87 |

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 2-fluoro-3-methoxyaniline with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

-

2-Fluoro-3-methoxyaniline

-

Aryl halide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Fluoro-Methoxyaniline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will focus on a prominent example, the synthesis of intermediates for Osimertinib (a third-generation EGFR inhibitor), which utilizes 4-fluoro-2-methoxyaniline. This will serve as a representative protocol to illustrate the utility of the fluoro-methoxyaniline scaffold in kinase inhibitor synthesis. Additionally, we will discuss the synthesis of other kinase inhibitor classes where similar aniline building blocks are employed.

I. Synthesis of an Osimertinib Intermediate using 4-Fluoro-2-methoxyaniline

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[2] A key step in its synthesis involves the construction of a substituted pyrimidine core, for which 4-fluoro-2-methoxyaniline is a crucial starting material.[2]

Experimental Protocol: Synthesis of N1-(2-((dimethylamino)ethyl)-5-methoxy-4-((5-methyl-2-((2-methyl-2H-tetrazol-5-yl)amino)phenyl)amino)phenyl)acrylamide

The following protocol is a representative synthesis of a key intermediate in the preparation of Osimertinib.

Materials:

-

4-fluoro-2-methoxyaniline

-

2,4-dichloropyrimidine

-

N,N-dimethylethane-1,2-diamine

-

(2-aminophenyl)(5-methyl-2H-tetrazol-2-yl)methanone

-

Acryloyl chloride

-

Diisopropylethylamine (DIPEA)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Sodium tert-butoxide

-

Anhydrous solvents (e.g., 1,4-dioxane, Tetrahydrofuran (THF))

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Synthesis of 4-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine:

-

In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol.

-

Add 4-fluoro-2-methoxyaniline (1.0 eq) and a base like sodium bicarbonate (2.0 eq).

-

Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and isolate the product by filtration. Purify by recrystallization or column chromatography.

-

-

Synthesis of N'-(4-chloro-2-methoxyphenyl)-N,N-dimethylethane-1,2-diamine:

-

To a solution of the product from step 1 (1.0 eq) in a solvent like THF, add N,N-dimethylethane-1,2-diamine (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography.

-

-

Buchwald-Hartwig amination:

-

Combine the product from step 2 (1.0 eq), (2-aminophenyl)(5-methyl-2H-tetrazol-2-yl)methanone (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.5 eq) in a reaction vessel under an inert atmosphere.

-

Add anhydrous 1,4-dioxane and heat the mixture at a specified temperature (e.g., 100 °C) until the reaction is complete.

-

Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.

-

-

Acrylamide formation:

-

Dissolve the product from step 3 (1.0 eq) in an anhydrous solvent like THF and cool to 0 °C.

-

Add a base such as DIPEA (1.5 eq), followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent. Purify the final intermediate by column chromatography.

-

Synthetic Workflow

Caption: Synthetic workflow for an Osimertinib intermediate.

II. Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of Osimertinib against various forms of the EGFR kinase.

| Compound | Target Kinase | IC50 (nM) | Cell Line |

| Osimertinib | EGFR (L858R/T790M) | <1 | PC9 (EGFR exon 19 del) |

| EGFR (Exon 19 del/T790M) | <1 | H1975 (L858R/T790M) | |

| Wild-type EGFR | 10-100 | - |

Data is compiled from various public sources and is for illustrative purposes.

III. Signaling Pathway Inhibition

Osimertinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Osimertinib is particularly effective against EGFR mutations such as the T790M resistance mutation.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and inhibition by Osimertinib.

IV. Application of Fluoro-Methoxyaniline Derivatives in other Kinase Inhibitors

The fluoro-methoxyaniline scaffold is also utilized in the synthesis of inhibitors for other kinase families. For instance, 3-fluoro-4-methoxyaniline has been used as a precursor for compounds targeting tyrosine kinases like BCR-ABL and Src, which are implicated in various leukemias and solid tumors.[1] The synthetic strategies often involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to append the aniline moiety to a heterocyclic core.

General Synthetic Approach

A common strategy involves the reaction of a fluoro-methoxyaniline with a di-chloro-heterocycle (e.g., pyrimidine, quinazoline). The differential reactivity of the two chlorine atoms allows for sequential substitution, first with the aniline and then with another nucleophile, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

Fluoro-methoxyaniline derivatives are versatile and valuable building blocks in the synthesis of kinase inhibitors. The presence and position of the fluoro and methoxy groups provide medicinal chemists with tools to fine-tune the pharmacological properties of drug candidates. While a specific, detailed public example for 2-fluoro-3-methoxyaniline is not as prominent as for its isomers, the provided protocols and data for the synthesis of an Osimertinib intermediate using 4-fluoro-2-methoxyaniline effectively demonstrate the synthetic utility and biological relevance of this class of compounds in modern drug discovery. Researchers can adapt these methodologies for the synthesis and evaluation of novel kinase inhibitors based on the 2-fluoro-3-methoxyaniline scaffold.

References

Application Notes and Protocols: 2-Fluoro-3-methoxyaniline as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline that holds potential as a precursor for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, can impart desirable physicochemical properties to the resulting heterocyclic scaffolds, such as altered lipophilicity, metabolic stability, and target-binding interactions. These characteristics are of significant interest in the field of medicinal chemistry and drug development.

This document provides an overview of established synthetic protocols for the preparation of quinolines, indoles, and benzimidazoles from substituted anilines, which can be adapted for 2-fluoro-3-methoxyaniline.

Synthesis of Quinolines via Combes Reaction

The Combes quinoline synthesis is a classic method for the preparation of quinolines from anilines and β-diketones under acidic conditions. While no specific examples utilizing 2-fluoro-3-methoxyaniline were identified, the general procedure is well-established for other substituted anilines. The reaction of an aniline with a β-diketone proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford the quinoline ring system.

General Experimental Protocol (Adapted for 2-Fluoro-3-methoxyaniline):

-

To a stirred solution of 2-fluoro-3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a mixture of sulfuric acid and a high-boiling solvent), add the β-diketone (1.1 eq).

-

Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 8-fluoro-7-methoxy-substituted quinoline.

Logical Workflow for Combes Quinoline Synthesis:

Experimental protocol for N-acetylation of 2-Fluoro-3-methoxyaniline

Application Note: N-acetylation of 2-Fluoro-3-methoxyaniline

Abstract

This document provides a detailed experimental protocol for the N-acetylation of 2-fluoro-3-methoxyaniline to synthesize N-(2-fluoro-3-methoxyphenyl)acetamide. N-acetylation is a crucial transformation in organic synthesis, often employed to protect primary and secondary amines or as a key step in the synthesis of pharmaceuticals and other high-value organic compounds.[1] The resulting acetamides are typically stable, crystalline solids, which facilitates their purification by recrystallization.[1] This protocol utilizes acetic anhydride as the acetylating agent in an aqueous medium, a widely adopted, efficient, and robust method for this transformation.

Reaction Scheme

The acetylation of 2-fluoro-3-methoxyaniline proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Figure 1: N-acetylation of 2-fluoro-3-methoxyaniline to yield N-(2-fluoro-3-methoxyphenyl)acetamide.

Figure 1: N-acetylation of 2-fluoro-3-methoxyaniline to yield N-(2-fluoro-3-methoxyphenyl)acetamide.

Experimental Protocol

This protocol is adapted from established methods for the acetylation of anilines.[1][2]

Materials:

-

2-Fluoro-3-methoxyaniline (C₇H₈FNO)

-

Acetic anhydride ((CH₃CO)₂O)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium acetate (CH₃COONa)

-

Deionized water (H₂O)

-

95% Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

-

Dissolution of Aniline: In a 100 mL Erlenmeyer flask, combine 1.41 g (10.0 mmol) of 2-fluoro-3-methoxyaniline with 30 mL of deionized water. Add 1.0 mL of concentrated hydrochloric acid to the suspension and stir until the aniline derivative dissolves completely, forming the hydrochloride salt.[1]

-

Preparation of Reagents: In a separate beaker, prepare a solution of 1.64 g (20.0 mmol) of sodium acetate in 10 mL of deionized water. Measure 1.1 mL (12.0 mmol) of acetic anhydride.

-

Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the 1.1 mL of acetic anhydride in a single portion. Immediately thereafter, add the sodium acetate solution to the reaction mixture.[1] A white precipitate of the N-acetylated product should form rapidly.

-

Isolation of Crude Product: Cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of 15 mL of cold deionized water to remove any unreacted starting materials and salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If any solid remains, add small portions of hot water until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][3] Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Characterization: Determine the melting point of the dried, purified product. Characterize the product by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity. Monitor the reaction progress and purity of the final product using TLC.

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Fluoro-3-methoxyaniline | C₇H₈FNO | 141.14[4][5] | 10.0 | 1.0 | 1.41 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 12.0 | 1.2 | 1.1 mL |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 20.0 | 2.0 | 1.64 g |

| N-(2-fluoro-3-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | 10.0 (Theor.) | 1.0 | 1.83 g (Theor.) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(2-fluoro-3-methoxyphenyl)acetamide.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

-

2-Fluoro-3-methoxyaniline is harmful if swallowed and may cause skin and eye irritation.

References

Application of 2-Fluoro-3-methoxyaniline in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity to target enzymes, and optimized lipophilicity for improved plant uptake and translocation. This document provides detailed application notes for the use of 2-Fluoro-3-methoxyaniline in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamide fungicides are a crucial class of agricultural products used to control a broad spectrum of fungal diseases in various crops. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts the fungal pathogen's energy supply.[1][2][3][4][5][6] The synthesis of these fungicides typically involves the formation of an amide bond between a substituted pyrazole carboxylic acid and an appropriately substituted aniline. 2-Fluoro-3-methoxyaniline serves as an excellent precursor for the aniline component, introducing key structural motifs that can enhance fungicidal activity.

Hypothetical Target Fungicide: "Fluoxapyranil"

For the purpose of these application notes, we will describe the synthesis and hypothetical properties of "Fluoxapyranil," a novel pyrazole carboxamide fungicide derived from 2-Fluoro-3-methoxyaniline.

Chemical Structure of Fluoxapyranil:

-

Aniline Moiety: Derived from 2-Fluoro-3-methoxyaniline.

-

Pyrazole Moiety: A substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common building block in commercial SDHI fungicides).

Experimental Protocols

Synthesis of Fluoxapyranil

The synthesis of Fluoxapyranil from 2-Fluoro-3-methoxyaniline is proposed as a two-step process:

-

Activation of the Pyrazole Carboxylic Acid: Conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its more reactive acid chloride.

-

Amide Bond Formation: Coupling of the pyrazole acid chloride with 2-Fluoro-3-methoxyaniline.

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

-

Protocol 2: Synthesis of N-(2-fluoro-3-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fluoxapyranil)

-

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

2-Fluoro-3-methoxyaniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

-

Procedure:

-

Dissolve 2-Fluoro-3-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the aniline solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Fluoxapyranil.

-

Data Presentation

Table 1: Physicochemical Properties of 2-Fluoro-3-methoxyaniline and Hypothetical Product "Fluoxapyranil"

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Fluoro-3-methoxyaniline | C₇H₈FNO | 141.14 | Colorless to light yellow liquid | N/A |

| Fluoxapyranil (Hypothetical) | C₁₃H₁₂F₃N₃O₂ | 315.25 | White to off-white solid | 110-115 |

Table 2: Hypothetical Fungicidal Activity of Fluoxapyranil against Common Plant Pathogens

| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) of Fluoxapyranil (Hypothetical) |

| Botrytis cinerea | Gray Mold | 0.5 - 1.5 |

| Septoria tritici | Septoria Leaf Blotch | 0.1 - 0.8 |

| Puccinia triticina | Wheat Leaf Rust | 0.2 - 1.0 |

| Alternaria solani | Early Blight | 1.0 - 2.5 |

EC₅₀ values are hypothetical and based on the typical efficacy of commercial pyrazole carboxamide fungicides.

Visualizations

Caption: Synthetic workflow for the preparation of "Fluoxapyranil".

Caption: Mode of action of SDHI fungicides like "Fluoxapyranil".

Conclusion

2-Fluoro-3-methoxyaniline is a promising building block for the synthesis of novel agrochemicals, particularly for the development of potent pyrazole carboxamide fungicides. The described synthetic protocols and hypothetical data for "Fluoxapyranil" illustrate a clear and viable application of this intermediate. The unique electronic and steric properties conferred by the fluoro and methoxy substituents can lead to the discovery of next-generation crop protection agents with improved efficacy and desirable environmental profiles. Researchers are encouraged to explore the use of 2-Fluoro-3-methoxyaniline in their synthetic programs to unlock new possibilities in agrochemical discovery.

References

- 1. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. js.ugd.edu.mk [js.ugd.edu.mk]

- 5. nzpps.org [nzpps.org]

- 6. resistance.nzpps.org [resistance.nzpps.org]

Application Notes: The Role of 2-Fluoro-3-methoxyaniline in the Synthesis of Novel Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds. The strategic placement of a fluorine atom and a methoxy group on the aniline ring imparts unique electronic and steric properties, which can be leveraged to enhance the pharmacological profile of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and serve as a handle for further chemical modifications. Although specific examples of marketed drugs derived from 2-fluoro-3-methoxyaniline are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents, suggesting its utility in drug discovery programs.

This document provides a generalized framework for the application of 2-Fluoro-3-methoxyaniline in the synthesis of bioactive molecules, focusing on its potential incorporation into kinase inhibitor scaffolds. The protocols and data presented are based on analogous reactions reported for structurally similar fluoro-methoxy aniline isomers and serve as a guide for researchers exploring the utility of this specific building block.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many ATP-competitive kinase inhibitors includes a heterocyclic core that binds to the adenine region of the ATP-binding pocket, a "hinge-binding" moiety, and a solvent-exposed region that can be modified to improve selectivity and physicochemical properties. 2-Fluoro-3-methoxyaniline can be utilized as a key precursor for the solvent-exposed region of these inhibitors.

Hypothetical Kinase Inhibitor Scaffold:

A common synthetic strategy involves the coupling of a substituted aniline with a reactive heterocyclic core. For instance, a pyrimidine or quinazoline core, often functionalized with a leaving group such as a chlorine atom, can undergo nucleophilic aromatic substitution (SNAr) with 2-fluoro-3-methoxyaniline.

Data Presentation

The following tables provide hypothetical yet representative quantitative data for the synthesis of a generic kinase inhibitor intermediate using 2-Fluoro-3-methoxyaniline. These values are based on typical yields and purity levels observed in similar reactions with related aniline derivatives.

Table 1: Synthesis of N-(2-Fluoro-3-methoxyphenyl)pyrimidin-4-amine (Intermediate 1)

| Parameter | Value |

| Starting Materials | 4-chloropyrimidine, 2-Fluoro-3-methoxyaniline |

| Solvent | Isopropanol |

| Base | Diisopropylethylamine (DIPEA) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Molecular Weight | 221.22 g/mol |